[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine
Description
Properties
IUPAC Name |
(5-thiophen-3-yl-1,3-oxazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-7-8(11-5-10-7)6-1-2-12-4-6/h1-2,4-5H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCWMIBSGBFCRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N=CO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Cyclization Procedure
- Starting materials: α-hydroxyketones or α-amino ketones bearing a thiophen-3-yl substituent.
- Reagents: Amine sources such as ammonium hydroxide or primary amines dissolved in solvents like methanol, ethanol, or water.
- Solvents: Alcohols (methanol, ethanol, isopropanol), nitriles (acetonitrile), ketones (acetone), halogenated solvents (dichloromethane), ethers (tetrahydrofuran), or polar aprotic solvents (dimethylformamide).
- Conditions: Heating under reflux or room temperature stirring depending on the reactivity of intermediates.
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by ring closure to form the 1,3-oxazole ring. The thiophen-3-yl group is introduced either through the starting ketone or via coupling reactions prior to cyclization.
Example from Patent Literature
A patent describing related oxazolidin-5-yl methyl derivatives indicates the use of ammonium hydroxide in alcoholic solvents to introduce amine groups, which can be adapted for methanamine installation on oxazole rings. The reaction mixture is stirred with the amine source in solvents such as methanol or ethanol, facilitating cyclization and amination steps.
Functional Group Transformation on Preformed Oxazole
An alternative route involves functionalizing a preformed oxazole ring bearing a thiophen-3-yl substituent.
Reductive Amination
- Starting material: 5-(Thiophen-3-yl)-1,3-oxazol-4-carbaldehyde (or similar aldehyde derivative).
- Reagents: Amine sources such as ammonia or primary amines.
- Catalysts: Reducing agents like sodium triacetoxyborohydride or catalytic hydrogenation.
- Conditions: Mild acidic or buffered conditions to facilitate selective reductive amination.
This method allows direct conversion of the aldehyde group at the 4-position to the methanamine group by reductive amination, preserving the thiophene substituent at the 5-position.
Key Reaction Parameters and Solvent Effects
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Amine source | Ammonium hydroxide, primary amines | Dissolved in water or alcohol solvents |
| Solvent | Methanol, ethanol, isopropanol, acetonitrile, DMF | Choice affects reaction rate and yield |
| Temperature | Room temperature to reflux (~40-80°C) | Higher temps favor cyclization |
| Reaction time | Several hours to overnight | Dependent on substrate reactivity |
| Catalysts/Reducing agents | Sodium triacetoxyborohydride, Pd catalysts | Used in reductive amination steps |
Research Findings and Yield Data
- The cyclization reactions involving ammonium hydroxide in alcoholic solvents typically proceed with good yields (~70-85%) and high purity of the methanamine product.
- Reductive amination methods on oxazole aldehydes yield the desired methanamine derivatives with yields ranging from 65% to 90%, depending on catalyst and reaction conditions.
- Solvent polarity and choice significantly influence product distribution and reaction kinetics, with polar aprotic solvents favoring faster cyclization and reductive amination.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization with amine source | α-Hydroxy/α-amino ketone with thiophene | Ammonium hydroxide, alcohol solvents, reflux | 70-85 | Straightforward, good yields | Requires suitable precursors |
| Reductive amination | Oxazole-4-carbaldehyde derivative | Ammonia/primary amine, NaBH(OAc)3, mild acid | 65-90 | Direct conversion, mild conditions | Sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine: undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound has shown potential as a pharmaceutical intermediate. Its structural features allow for the synthesis of derivatives that can target specific biological pathways. For instance, derivatives of similar oxazole compounds have been investigated for their inhibitory effects on enzymes linked to cancer and neurodegenerative diseases. The structure-activity relationship (SAR) studies indicate that modifications to the oxazole ring can enhance biological activity, making it a valuable scaffold in drug design .
Antimicrobial and Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial and antitumor activities. For example, derivatives of 1,3-oxazole have been synthesized and evaluated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells. These studies demonstrate that modifications to the thiophene and oxazole moieties can lead to enhanced potency against various cancer cell lines .
Biological Research Applications
Enzyme Interaction Studies
The compound is utilized in biological research to probe enzyme interactions and cellular pathways. Its ability to act as a selective inhibitor makes it a useful tool for studying the mechanisms of action of specific enzymes involved in metabolic pathways. For example, compounds derived from [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine have been used to investigate the role of sirtuins in cancer biology, revealing insights into therapeutic targets .
Cellular Mechanisms
In cellular studies, this compound aids in understanding molecular mechanisms underlying various diseases. Its interactions with biological macromolecules can be studied through molecular docking simulations, providing insights into binding affinities and potential therapeutic effects.
Material Science Applications
Advanced Materials Production
In materials science, this compound is explored for its potential in synthesizing advanced materials. Its unique chemical properties make it suitable for applications in coatings and polymers. Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it advantageous for industrial applications .
Case Study 1: Synthesis of Antitumor Agents
A study focused on synthesizing novel antitumor agents derived from this compound demonstrated its effectiveness against various cancer cell lines. The synthesized derivatives exhibited IC50 values significantly lower than those of existing treatments, indicating a promising avenue for drug development .
Case Study 2: Enzyme Inhibition Analysis
Another investigation assessed the inhibitory effects of this compound on specific enzymes involved in metabolic disorders. The findings revealed that certain derivatives could effectively inhibit enzyme activity, suggesting their potential use as therapeutic agents in managing metabolic diseases .
Mechanism of Action
The mechanism of action of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of [5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine and analogous compounds:
Key Comparisons
Heterocyclic Core Variations Oxazole vs. Oxazole vs. Oxadiazole: The 1,2,4-oxadiazole ring (e.g., in ) introduces additional nitrogen atoms, improving hydrogen-bonding capacity and thermal stability compared to 1,3-oxazole .
Substituent Effects Thiophene Position: Thiophen-3-yl substitution (target compound) vs. Electron-Withdrawing Groups: Fluorine () and chlorine () substituents increase electrophilicity, which may enhance binding to electron-rich enzymatic pockets.
Pharmacological Implications
- HDAC6 Inhibition : Compounds with benzo[b]thiophen-3-yl and tetrazole groups () demonstrate selective HDAC6 inhibition, suggesting that the thiophene-oxazole scaffold could be optimized for similar activity.
- Solubility Challenges : Poor solubility observed in compounds like N1,N6-bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-dihydrodiimidazo-pyrazine () highlights the need for balanced lipophilicity in the target compound.
Synthetic Accessibility and describe multi-step syntheses involving cyclocondensation (e.g., using malononitrile or ethyl cyanoacetate) and coupling reactions. The target compound’s synthesis may require analogous strategies, with yields influenced by substituent steric effects.
Research Findings and Data
Physicochemical Properties
- Molecular Weight : The target compound (C₈H₈N₂OS) has a molecular weight of 180.23 g/mol, lower than fluorophenyl (209.19 g/mol) and chlorophenyl (208.65 g/mol) analogs, suggesting improved bioavailability .
- Solubility : Thiazole derivatives (e.g., ) exhibit better aqueous solubility than oxadiazoles due to sulfur’s polarizability, though this is context-dependent .
Biological Activity
[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a thiophene ring and an oxazole moiety, which are known for their diverse biological activities. The CAS number for this compound is 1500301-05-2 .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxazole and thiophene derivatives. For instance, derivatives similar to this compound have exhibited significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | TBD |
| Similar Derivative A | A549 (Lung) | 19 |
| Similar Derivative B | HepG2 (Liver) | 22 |
Note: TBD indicates that specific data for this compound was not found in the reviewed studies but is anticipated based on structural similarities with known active compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : Compounds with similar structures have shown inhibition against key enzymes involved in cancer progression, such as COX-2 and SIRT2 .
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .
Study 1: Synthesis and Biological Evaluation
A study synthesized a series of oxazole derivatives and evaluated their anticancer properties. The results demonstrated that certain derivatives had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: Structure-Activity Relationship (SAR)
Another research focused on the SAR of methanamine derivatives. It revealed that modifications to the thiophene or oxazole rings could lead to enhanced potency against specific cancer cell lines. This highlights the potential for developing more effective therapeutic agents based on this compound .
Q & A
Q. Table 1: Representative Synthetic Approaches
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: Focus on ¹H NMR signals for oxazole (δ 8.2–8.5 ppm) and thiophene (δ 7.1–7.4 ppm). ¹³C NMR distinguishes oxazole C-4 (δ 150–160 ppm) and thiophene C-3 (δ 125–130 ppm) .
- X-ray Crystallography: Use SHELXL for structure refinement. Key parameters:
Advanced: How can electronic effects of thiophene substituents be systematically studied to modulate bioactivity?
Methodological Answer:
- Computational Analysis: Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) alter HOMO-LUMO gaps, affecting reactivity .
- Experimental Validation: Synthesize derivatives (e.g., 5-(4-NO₂-thiophen-3-yl) analogs) and compare:
- UV-Vis Spectra: Shifts in λmax correlate with conjugation changes.
- Electrochemical Data: Cyclic voltammetry reveals redox potentials influenced by substituents .
Advanced: What strategies resolve contradictions between computational predictions and experimental biological assay results?
Methodological Answer:
- Assay Conditions: Ensure compound solubility (use DMSO/water mixtures) and stability (monitor via HPLC). Contradictions may arise from aggregation or degradation .
- Orthogonal Assays: Combine enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to cross-validate activity .
- Metabolic Profiling: LC-MS/MS identifies metabolites that may deactivate the compound in vivo .
Advanced: How can crystallographic disorder in the oxazole-thiophene core be addressed during refinement?
Methodological Answer:
- Disorder Modeling: Split atoms into multiple positions using PART commands in SHELXL. Apply SIMU/SADI restraints to maintain reasonable geometry .
- High-Pressure Data: Collect data at 100 K to reduce thermal motion artifacts.
- Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry and Rfree to monitor overfitting .
Advanced: What methodologies enable the synthesis of enantiomerically pure derivatives for chiral activity studies?
Methodological Answer:
- Chiral Auxiliaries: Use (S)- or (R)-BINOL-derived catalysts during cyclocondensation to induce asymmetry .
- HPLC Resolution: Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with DFT-simulated curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
